molecular formula C22H20ClN3O2S B11584699 (5Z)-5-(4-chlorobenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-chlorobenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11584699
M. Wt: 425.9 g/mol
InChI Key: INZPCHDKJQTDDD-RGEXLXHISA-N
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Description

The compound (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with a chlorophenyl and a pentyloxyphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-pentyloxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the triazolothiazole core structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazolothiazole derivatives.

    Substitution: Formation of substituted triazolothiazole derivatives.

Scientific Research Applications

(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other similar compounds such as:

The uniqueness of (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-(4-pentoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H20ClN3O2S/c1-2-3-4-13-28-18-11-7-16(8-12-18)20-24-22-26(25-20)21(27)19(29-22)14-15-5-9-17(23)10-6-15/h5-12,14H,2-4,13H2,1H3/b19-14-

InChI Key

INZPCHDKJQTDDD-RGEXLXHISA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=N2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=N2

Origin of Product

United States

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